Home > Products > Screening Compounds P55249 > (S)-Methadone Hydrochloride
(S)-Methadone Hydrochloride - 15284-15-8

(S)-Methadone Hydrochloride

Catalog Number: EVT-8952009
CAS Number: 15284-15-8
Molecular Formula: C21H28ClNO
Molecular Weight: 345.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Methadone Hydrochloride is a synthetic opioid primarily used for pain management and as part of drug addiction detoxification programs. It is classified under the category of opioid analgesics and has a unique mechanism of action that differentiates it from other opioids. The compound's chemical formula is C21H27NO·HCl, and it contains one chiral center, making it a stereoisomer with distinct pharmacological properties.

Source

(S)-Methadone Hydrochloride is synthesized through various organic chemistry methods, primarily involving the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane. This synthesis process can yield different isomers, with (S)-Methadone being the more pharmacologically active form compared to its (R)-counterpart.

Classification
  • Type: Opioid analgesic
  • Chemical Class: Diphenylpropylamine derivatives
  • Therapeutic Uses: Pain relief, opioid dependency treatment
Synthesis Analysis

The synthesis of (S)-Methadone Hydrochloride involves multiple steps:

  1. Formation of Methadone Base:
    • The initial step combines diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of sodium amide or other bases to form the methadone base.
    • Reaction conditions typically require controlled temperatures and solvents like dimethylformamide or dimethyl sulfoxide.
  2. Hydrochloride Salt Formation:
    • The methadone base is subsequently reacted with hydrochloric acid to produce (S)-Methadone Hydrochloride.
    • This step requires careful pH control and temperature management to ensure high yield and purity.

The synthesis pathways can vary slightly depending on the specific method used, such as phase transfer catalysis or traditional organic synthesis techniques .

Molecular Structure Analysis

Structure

(S)-Methadone Hydrochloride has a complex molecular structure characterized by:

  • Core Structure: Diphenylpropylamine backbone
  • Chirality: One asymmetric carbon atom
  • Functional Groups: Contains an amine group and ketone functionality

Data

  • Molecular Weight: 309.4 g/mol
  • Melting Point: Approximately 235°C
  • Solubility: Highly soluble in ethanol and moderately soluble in water

The structural integrity of (S)-Methadone is crucial for its interaction with opioid receptors .

Chemical Reactions Analysis

(S)-Methadone Hydrochloride undergoes various chemical reactions, primarily focused on its synthesis and modification:

  1. Grignard Reaction:
    • The reaction between isomeric nitriles and ethylmagnesium bromide leads to the formation of methadone.
    • This step involves hydrolysis to yield the final product after the Grignard reagent reacts with the nitrile intermediates.
  2. Hydrochloric Acid Reaction:
    • The conversion of methadone base to its hydrochloride form involves an acid-base reaction that stabilizes the compound for pharmaceutical use.

These reactions highlight the importance of controlling reaction conditions to optimize yield and minimize by-products .

Mechanism of Action

(S)-Methadone acts primarily as a full agonist at mu-opioid receptors, which are crucial for mediating analgesia. Additionally, it exhibits:

  • NMDA Receptor Antagonism: Contributes to its efficacy in chronic pain management.
  • Serotonin and Norepinephrine Reuptake Inhibition: Enhances its analgesic properties by increasing neurotransmitter availability in synaptic clefts.

This multifaceted mechanism allows (S)-Methadone to be effective in treating both pain and opioid dependence .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid at room temperature
  • Odor: Odorless
  • Taste: Bitter

Chemical Properties

PropertyValue
Molecular FormulaC21H27NO·HCl
Molecular Weight309.4 g/mol
Melting Point235°C
SolubilityVery soluble in ethanol
Octanol/Water Partition Coefficient3.93

These properties are critical for understanding its formulation and therapeutic applications .

Applications

(S)-Methadone Hydrochloride has several scientific uses:

  1. Chronic Pain Management:
    • Effective for treating neuropathic pain due to its unique receptor interactions.
  2. Opioid Dependency Treatment:
    • Used in maintenance therapy for individuals recovering from opioid addiction due to its long half-life and oral bioavailability.
  3. Research Applications:
    • Investigated for potential use in various pain management protocols and addiction therapies, as well as in studies exploring new analgesics based on its structure .
Enantiomeric Specificity & Stereochemical Implications

(S)-Methadone Hydrochloride, the less clinically utilized enantiomer of racemic methadone, exhibits distinct stereochemical properties that significantly influence its pharmacological behavior. Unlike its analgesic (R)-counterpart, (S)-Methadone displays negligible affinity for μ-opioid receptors but contributes to unique biological interactions, particularly with cardiac ion channels and NMDA receptors. The stereospecificity arises from differential binding conformations within chiral biological environments, governed by the spatial orientation of its two phenyl rings and dimethylamino group. This enantiomer-specific molecular recognition underpins divergent metabolic pathways, receptor modulation profiles, and clinical effects, necessitating precise analytical and pharmacological characterization [1] [9].

Chiral Resolution Techniques for (S)-Methadone Isolation

The isolation of (S)-Methadone from racemic mixtures requires advanced chiral separation techniques due to identical physicochemical properties of enantiomers. Capillary electrophoresis (CE) using cyclodextrin derivatives achieves baseline resolution: Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (1 mM in 100 mM phosphate buffer, pH 2.6) enables simultaneous separation of methadone enantiomers and metabolites EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) and EMDP (2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline) within 20 minutes. Poly(diallyldimethylammonium chloride)-dextran sulfate doubly coated capillaries coupled with hydroxypropyl-β-cyclodextrin reduce separation time to 4 minutes by suppressing electroosmotic flow [4].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with online solid-phase extraction provides robust quantification in biological matrices. Using deuterated internal standards (methadone-D3, EDDP-D3), this method achieves a lower limit of quantification of 50 ng/mL for (S)-Methadone in plasma, with inter-day precision <12%. Chiral columns with α1-acid glycoprotein or cellulose tris(3,5-dimethylphenylcarbamate) stationary phases exploit differential hydrogen bonding and π-π interactions for enantiomer resolution [9]. Table 1 summarizes key chiral resolution methodologies:

Table 1: Chiral Resolution Techniques for (S)-Methadone

TechniqueConditionsResolution TimeApplications
Capillary Electrophoresis1 mM DM-β-CD, 100 mM phosphate pH 2.620 minSimultaneous enantiomer/metabolite separation
Coated Capillary CE8 mM HP-β-CD, PDDAC-dextran sulfate coating4 minHigh-throughput plasma analysis
LC-MS/MSCellulose tris(3,5-DMPC) column, online SPE10 minTherapeutic drug monitoring

Comparative Pharmacodynamics of (S)- vs. (R)-Enantiomers

(S)-Methadone exhibits a pharmacodynamic profile distinct from the opioid-active (R)-enantiomer:

  • Opioid Receptor Activity: (S)-Methadone demonstrates >10-fold lower affinity for μ-opioid receptors (IC₅₀ >500 nM vs. 50 nM for (R)-Methadone), accounting for its minimal contribution to analgesia or respiratory depression in racemic mixtures [2] [10].
  • Cardiac Effects: (S)-Methadone inhibits hERG potassium channels (IC₅₀ = 8–12 μM), delaying cardiac repolarization and prolonging QTc interval independently of opioid effects. This underlies its association with torsades de pointes arrhythmia, while (R)-Methadone shows negligible hERG inhibition [9] [10].
  • Metabolic Disposition: Cytochrome P450 2B6 preferentially metabolizes (S)-Methadone via N-demethylation to inactive EDDP, evidenced by 30% higher clearance compared to (R)-Methadone. CYP3A4 and CYP2C19 metabolize both enantiomers non-selectively [1] [9].

Table 2: Enantiomer-Specific Pharmacodynamic Properties

Parameter(S)-Methadone(R)-MethadoneClinical Implication
μ-Opioid receptor affinityLow (Ki >500 nM)High (Ki ~50 nM)(S) contributes minimally to analgesia
hERG channel blockadePotent (IC₅₀ 8–12 μM)Negligible(S) drives QTc prolongation risk
Renal clearance0.38 L/h/kg0.21 L/h/kgHigher systemic clearance of (S)
Plasma protein binding85–88%87–90%Similar unbound fractions

Stereoselective Binding Kinetics at μ-Opioid Receptors

Molecular dynamics simulations reveal that (S)-Methadone fails to stabilize the activated μ-opioid receptor (MOR) conformation due to suboptimal interactions with key aspartate residues:

  • Residue D147³·³²: (R)-Methadone forms a stable salt bridge with deprotonated D147³·³², while (S)-Methadone’s orientation prevents this ionic interaction, reducing binding energy by 4.2 kcal/mol [5].
  • Residue D114²·⁵⁰: Hydrogen bonding with D114²·⁵⁰ occurs transiently (residence time <50 ns) for (S)-Methadone versus sustained interaction (>200 ns) for the (R)-enantiomer [5] [7].
  • Receptor Conformational Effects: (R)-Methadone binding induces a 12° inward rotation of transmembrane helix 6, facilitating intracellular G-protein coupling. (S)-Methadone binding induces only 4° rotation, insufficient for full receptor activation [7].

These differences explain the 100-fold lower functional activity of (S)-Methadone in [³⁵S]GTPγS binding assays (EC₅₀ = 1,200 nM vs. 12 nM for (R)-Methadone). Notably, (S)-Methadone does not antagonize (R)-Methadone binding, indicating non-competitive allosteric modulation [5] [7].

Enantiomer-Dependent Modulation of NMDA Receptor Activity

(S)-Methadone exhibits stereoselective NMDA receptor (NMDAR) modulation through two distinct mechanisms:

  • Zinc-Mediated Inhibition: Synaptically released zinc inhibits GluN2A-containing NMDARs during high-frequency stimulation. (S)-Methadone amplifies zinc-dependent inhibition by 40%, shifting the IC₅₀ for zinc from 3.2 μM to 1.8 μM. This occurs via allosteric stabilization of the zinc-binding domain at the GluN2A N-terminal domain, reducing NMDAR-mediated calcium influx by 65% in layer 2/3 pyramidal neurons [3] [6].
  • Co-agonist Site Interference: (S)-Methadone competes with endogenous co-agonists at GluN1 subunits, displacing D-serine with Kᵢ = 18 μM. This reduces glycine-independent NMDAR currents by 35% at therapeutic concentrations (500–1000 ng/mL), potentially mitigating excitotoxicity [8].

Table 3: NMDA Receptor Modulation Mechanisms

MechanismEffect of (S)-MethadoneFunctional Consequence
Zinc potentiation↓ IC₅₀ of zinc from 3.2 μM to 1.8 μMReduced dendritic calcium spikes
D-serine displacementKᵢ = 18 μM at GluN1 siteAttenuated synaptic plasticity (LTP reduction)
Activity-dependent inhibition65% ↓ calcium influx at 10 Hz stimulationNormalized dendritic integration

Activity-dependent modulation is pathway-specific: (S)-Methadone preferentially inhibits NMDARs in zinc-rich cortical pathways (e.g., layer 2/3→2/3 connections) but not in zinc-poor pathways (e.g., layer 4→2/3 inputs). This selectivity arises from vesicular zinc co-release with glutamate, creating microdomains where (S)-Methadone enhances zinc’s endogenous inhibition [6]. Computational modeling indicates this modulation stabilizes dendritic integration during varying synaptic activity regimes (0.1–10 Hz), potentially counteracting hyperexcitability states [3] [6].

Properties

CAS Number

15284-15-8

Product Name

(S)-Methadone Hydrochloride

IUPAC Name

(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m0./s1

InChI Key

FJQXCDYVZAHXNS-LMOVPXPDSA-N

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Isomeric SMILES

CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.